molecular formula C28H28N2O6 B11154928 N-{2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]propanoyl}-L-tryptophan

N-{2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]propanoyl}-L-tryptophan

Cat. No.: B11154928
M. Wt: 488.5 g/mol
InChI Key: PVIRABOQPMUYOT-XLDIYJRPSA-N
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Description

N-{2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]propanoyl}-L-tryptophan is a synthetic compound that has garnered interest in various scientific fields due to its unique structural features and potential biological activities. This compound is characterized by the presence of a benzo[c]chromenone moiety linked to an L-tryptophan residue through a propanoyl linker.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]propanoyl}-L-tryptophan typically involves multiple steps:

    Formation of the benzo[c]chromenone core: This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Introduction of the propanoyl linker: The benzo[c]chromenone core is then reacted with a propanoyl chloride derivative in the presence of a base such as triethylamine.

    Coupling with L-tryptophan: The final step involves coupling the propanoyl-benzo[c]chromenone intermediate with L-tryptophan using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment, purification techniques such as column chromatography, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]propanoyl}-L-tryptophan can undergo various chemical reactions, including:

    Oxidation: The benzo[c]chromenone moiety can be oxidized to introduce additional functional groups.

    Reduction: Reduction of the carbonyl groups can lead to the formation of alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic rings.

Scientific Research Applications

N-{2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]propanoyl}-L-tryptophan has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of N-{2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]propanoyl}-L-tryptophan involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: The compound could influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]propanoyl}-L-phenylalanine
  • N-{2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]propanoyl}-L-tyrosine

Uniqueness

N-{2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]propanoyl}-L-tryptophan is unique due to the presence of the L-tryptophan residue, which may confer distinct biological activities compared to its analogs with different amino acid residues.

Properties

Molecular Formula

C28H28N2O6

Molecular Weight

488.5 g/mol

IUPAC Name

(2S)-3-(1H-indol-3-yl)-2-[2-[(3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl)oxy]propanoylamino]propanoic acid

InChI

InChI=1S/C28H28N2O6/c1-15-11-23(25-19-8-3-4-9-20(19)28(34)36-24(25)12-15)35-16(2)26(31)30-22(27(32)33)13-17-14-29-21-10-6-5-7-18(17)21/h5-7,10-12,14,16,22,29H,3-4,8-9,13H2,1-2H3,(H,30,31)(H,32,33)/t16?,22-/m0/s1

InChI Key

PVIRABOQPMUYOT-XLDIYJRPSA-N

Isomeric SMILES

CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OC(C)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)O

Canonical SMILES

CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OC(C)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O

Origin of Product

United States

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